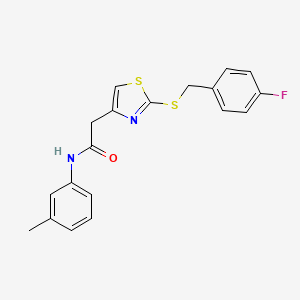
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be described as follows:
- Core Structure : Thiazole ring
- Substituents :
- 4-fluorobenzyl thio group
- m-tolyl acetamide moiety
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Research indicates that various synthetic pathways can yield high purity and yield of the desired compound, facilitating further biological evaluations.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival.
Antiparasitic Activity
Recent studies have highlighted the potential trypanocidal properties of thiazole derivatives. For example, compounds similar to This compound have demonstrated inhibitory concentrations (IC50 values) in the low micromolar range against Trypanosoma brucei, suggesting a viable therapeutic avenue for treating diseases such as sleeping sickness .
Anticancer Activity
Thiazole compounds are also being investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways affected often include the p53 pathway and caspase activation, which are crucial in cancer cell death.
Case Studies
- Trypanocidal Activity : A study evaluated several thiazole derivatives, including those structurally related to our compound. The results indicated IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, showcasing their potential as effective treatments for trypanosomiasis .
- Antimicrobial Efficacy : Another investigation demonstrated that a related thiazole compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
- Anticancer Effects : A recent publication reported that thiazole derivatives could inhibit the proliferation of human cancer cells, with one compound reducing cell viability by over 70% at a concentration of 5 μM after 48 hours of treatment .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting kinases or other critical enzymes involved in cellular processes.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., serotonin receptors), influencing downstream signaling pathways.
- Cell Cycle Interference : The ability to disrupt normal cell cycle progression is a common feature among anticancer agents derived from thiazole structures.
特性
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-3-2-4-16(9-13)21-18(23)10-17-12-25-19(22-17)24-11-14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWFWMQGOBBMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














